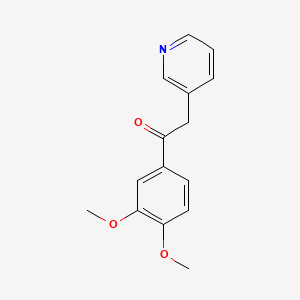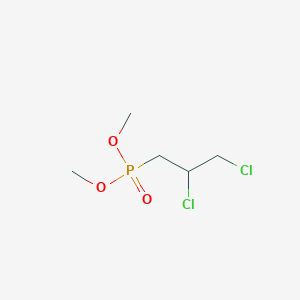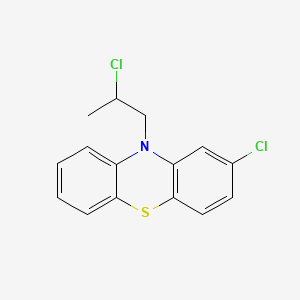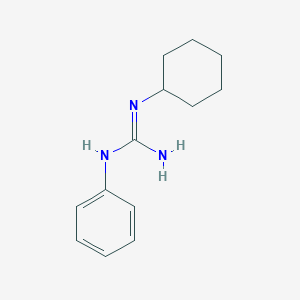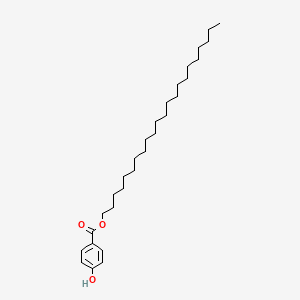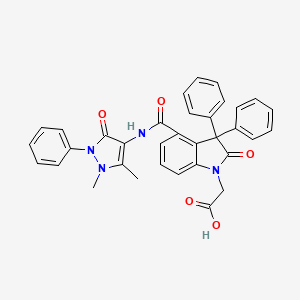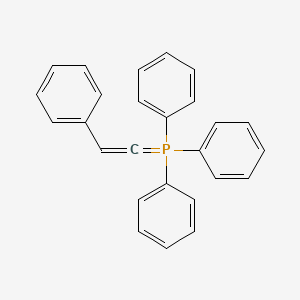
Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane is an organophosphorus compound characterized by a phosphorus atom bonded to three phenyl groups and a 2-phenylethenylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a suitable precursor containing the 2-phenylethenylidene moiety. One common method involves the use of dimethylsulfonium methylide mediated olefination of 2-phenylethenylidene phosphonoacetate, followed by the Horner–Wadsworth–Emmons reaction with aromatic aldehydes . This method provides access to reactive intermediates that can be further transformed into the desired phosphane compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the production of this compound.
化学反应分析
Types of Reactions
Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Cycloaddition: The 2-phenylethenylidene moiety can undergo cycloaddition reactions, such as the Diels-Alder reaction.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), electrophiles (e.g., halogens), and dienophiles for cycloaddition reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from the reactions of this compound include phosphine oxides, substituted aromatic compounds, and cycloadducts with complex polycyclic structures .
科学研究应用
Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biology and Medicine:
作用机制
The mechanism of action of Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing reaction pathways and product distributions. The molecular targets and pathways involved depend on the specific metal ions and reaction conditions used .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common ligand in coordination chemistry, similar in structure but lacking the 2-phenylethenylidene group.
Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane oxide: The oxidized form of the compound, with different reactivity and applications.
2-Phenylethenylidene phosphonoacetate: A precursor in the synthesis of the compound, with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of the 2-phenylethenylidene group, which imparts specific reactivity and potential for cycloaddition reactions. This distinguishes it from other triphenylphosphine derivatives and makes it valuable for specialized applications in organic synthesis and materials science .
属性
CAS 编号 |
106104-33-0 |
|---|---|
分子式 |
C26H21P |
分子量 |
364.4 g/mol |
IUPAC 名称 |
triphenyl(2-phenylethenylidene)-λ5-phosphane |
InChI |
InChI=1S/C26H21P/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-21H |
InChI 键 |
OHBAKIGZYDGQOJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



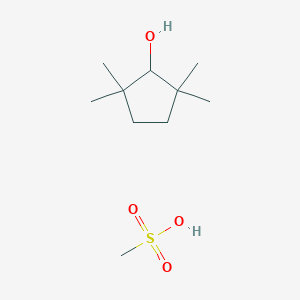

![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)
![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)


